molecular formula C22H25NO3 B012856 5H-Dibenzo(a,d)cycloheptene-5-carboxylic acid, 10,11-dihydro-5-hydroxy-, 1-methyl-4-piperidyl ester CAS No. 101565-03-1

5H-Dibenzo(a,d)cycloheptene-5-carboxylic acid, 10,11-dihydro-5-hydroxy-, 1-methyl-4-piperidyl ester

Cat. No. B012856
M. Wt: 351.4 g/mol
InChI Key: UMTIHXSMCWCTIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-Dibenzo(a,d)cycloheptene-5-carboxylic acid, 10,11-dihydro-5-hydroxy-, 1-methyl-4-piperidyl ester, also known as SCH-23390, is a potent and selective dopamine D1 receptor antagonist. It has been widely used in scientific research to understand the role of dopamine in various physiological and pathological processes.

Mechanism Of Action

5H-Dibenzo(a,d)cycloheptene-5-carboxylic acid, 10,11-dihydro-5-hydroxy-, 1-methyl-4-piperidyl ester acts as a selective antagonist of the dopamine D1 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. The dopamine D1 receptor is involved in the regulation of various physiological processes, including motor function, learning, and memory. The blockade of the dopamine D1 receptor by 5H-Dibenzo(a,d)cycloheptene-5-carboxylic acid, 10,11-dihydro-5-hydroxy-, 1-methyl-4-piperidyl ester has been shown to impair learning and memory in animal models, suggesting that the dopamine D1 receptor plays a critical role in these processes.

Biochemical And Physiological Effects

5H-Dibenzo(a,d)cycloheptene-5-carboxylic acid, 10,11-dihydro-5-hydroxy-, 1-methyl-4-piperidyl ester has been shown to have both biochemical and physiological effects. Biochemically, it blocks the activation of the dopamine D1 receptor and prevents downstream signaling pathways. Physiologically, it has been shown to impair learning and memory in animal models, suggesting that the dopamine D1 receptor plays a critical role in these processes. 5H-Dibenzo(a,d)cycloheptene-5-carboxylic acid, 10,11-dihydro-5-hydroxy-, 1-methyl-4-piperidyl ester has also been shown to modulate the release of dopamine in the brain, which may have implications for the treatment of various neurological and psychiatric disorders.

Advantages And Limitations For Lab Experiments

The advantages of using 5H-Dibenzo(a,d)cycloheptene-5-carboxylic acid, 10,11-dihydro-5-hydroxy-, 1-methyl-4-piperidyl ester in lab experiments include its potency and selectivity as a dopamine D1 receptor antagonist. It is readily available and has been extensively studied, making it a valuable tool for investigating the role of dopamine in various physiological and pathological processes. However, the limitations of using 5H-Dibenzo(a,d)cycloheptene-5-carboxylic acid, 10,11-dihydro-5-hydroxy-, 1-methyl-4-piperidyl ester include its potential for off-target effects and the need for careful dosing to avoid unwanted side effects. Additionally, the effects of 5H-Dibenzo(a,d)cycloheptene-5-carboxylic acid, 10,11-dihydro-5-hydroxy-, 1-methyl-4-piperidyl ester may vary depending on the experimental model and the specific research question being addressed.

Future Directions

There are several future directions for the use of 5H-Dibenzo(a,d)cycloheptene-5-carboxylic acid, 10,11-dihydro-5-hydroxy-, 1-methyl-4-piperidyl ester in scientific research. One area of interest is the role of dopamine in addiction and substance abuse. 5H-Dibenzo(a,d)cycloheptene-5-carboxylic acid, 10,11-dihydro-5-hydroxy-, 1-methyl-4-piperidyl ester has been shown to modulate the release of dopamine in the brain, which may have implications for the treatment of addiction. Another area of interest is the role of dopamine in neurodegenerative diseases such as Parkinson's disease. 5H-Dibenzo(a,d)cycloheptene-5-carboxylic acid, 10,11-dihydro-5-hydroxy-, 1-methyl-4-piperidyl ester has been shown to improve motor function in animal models of Parkinson's disease, suggesting that it may have therapeutic potential in this area. Additionally, the use of 5H-Dibenzo(a,d)cycloheptene-5-carboxylic acid, 10,11-dihydro-5-hydroxy-, 1-methyl-4-piperidyl ester in combination with other drugs or therapies may lead to new insights into the role of dopamine in various physiological and pathological processes.

Synthesis Methods

The synthesis of 5H-Dibenzo(a,d)cycloheptene-5-carboxylic acid, 10,11-dihydro-5-hydroxy-, 1-methyl-4-piperidyl ester involves the reaction of 2-bromo-1-(4-piperidyl)-1,1,2-triphenylethane with 10,11-dihydro-5-hydroxy-5H-dibenzo(a,d)cycloheptene-5-carboxylic acid in the presence of potassium carbonate. The reaction yields 5H-Dibenzo(a,d)cycloheptene-5-carboxylic acid, 10,11-dihydro-5-hydroxy-, 1-methyl-4-piperidyl ester as a white crystalline powder with a purity of over 99%. The synthesis method has been optimized to improve the yield and purity of 5H-Dibenzo(a,d)cycloheptene-5-carboxylic acid, 10,11-dihydro-5-hydroxy-, 1-methyl-4-piperidyl ester, making it readily available for scientific research.

Scientific Research Applications

5H-Dibenzo(a,d)cycloheptene-5-carboxylic acid, 10,11-dihydro-5-hydroxy-, 1-methyl-4-piperidyl ester has been widely used in scientific research to understand the role of dopamine in various physiological and pathological processes. It has been used to study the effects of dopamine D1 receptor activation on synaptic plasticity, learning, and memory. It has also been used to investigate the role of dopamine in drug addiction, schizophrenia, and Parkinson's disease. 5H-Dibenzo(a,d)cycloheptene-5-carboxylic acid, 10,11-dihydro-5-hydroxy-, 1-methyl-4-piperidyl ester has been shown to be a potent and selective dopamine D1 receptor antagonist, making it a valuable tool for studying the dopamine system.

properties

CAS RN

101565-03-1

Product Name

5H-Dibenzo(a,d)cycloheptene-5-carboxylic acid, 10,11-dihydro-5-hydroxy-, 1-methyl-4-piperidyl ester

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 2-hydroxytricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-2-carboxylate

InChI

InChI=1S/C22H25NO3/c1-23-14-12-18(13-15-23)26-21(24)22(25)19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)22/h2-9,18,25H,10-15H2,1H3

InChI Key

UMTIHXSMCWCTIP-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)OC(=O)C2(C3=CC=CC=C3CCC4=CC=CC=C42)O

Canonical SMILES

CN1CCC(CC1)OC(=O)C2(C3=CC=CC=C3CCC4=CC=CC=C42)O

Other CAS RN

101565-03-1

synonyms

1-Methyl-4-piperidyl 5-hydroxy-10,11-dihydro-5H-dibenzo(a,d)cyclohepte ne-5-carboxylate

Origin of Product

United States

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